Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3,4-difluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-16-11(15)6-8(14)4-7-2-3-9(12)10(13)5-7/h2-3,5H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZITLRYEREOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate typically involves the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired keto ester product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3,4-difluorophenyl)-3-oxobutanoic acid.
Reduction: Formation of 4-(3,4-difluorophenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
Biological Activities
Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate exhibits a range of biological activities that make it a candidate for further research:
- Antiproliferative Activity : Studies have shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Ehrlich-Lettre ascites cells. The IC50 values for these cell lines are reported to be 18 µM, 27 µM, and 36 µM respectively .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promising results that suggest it may inhibit inflammatory pathways .
- Antibacterial Activity : Preliminary studies indicate that this compound possesses antibacterial properties, although further research is needed to establish its efficacy against specific bacterial strains .
Therapeutic Potential
Given its biological activities, this compound has potential therapeutic applications:
- Cancer Treatment : Due to its antiproliferative effects on cancer cell lines, this compound could be explored as a chemotherapeutic agent or as part of combination therapies to enhance efficacy against resistant cancer types.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for the development of new anti-inflammatory medications that could treat conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The keto ester functionality allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The difluorophenyl group may enhance its binding affinity to certain biological targets, contributing to its observed effects.
Comparison with Similar Compounds
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 769195-26-8)
- Molecular Formula : C₁₁H₉F₃O₃
- Molecular Weight : 246.18 g/mol
- Key Differences: Substitution Pattern: Contains a 2,4,5-trifluorophenyl group instead of 3,4-difluorophenyl.
- Applications : Likely serves as an intermediate for analogues of Sitagliptin with modified pharmacokinetic profiles.
Methyl 4-(2,6-Difluorophenyl)-3-oxobutanoate
- Molecular Formula : C₁₁H₁₀F₂O₃ (isomeric to the target compound)
- Key Differences: Substitution Pattern: Fluorine atoms at the 2,6-positions of the phenyl ring.
Ethyl 2-[2-(3,4-Difluorophenyl)hydrazono]-3-oxobutanoate
- Key Features: Contains a hydrazone moiety (-NH-N=) conjugated to the oxobutanoate ester. Ester Group: Ethyl instead of methyl.
- Impact :
Complex Analogues in MCHR1 Antagonists (e.g., FE@SNAP)
- Structural Features: Derivatives like FE@SNAP incorporate a 3,4-difluorophenyl group but with additional substituents (e.g., piperidinyl, acetylamino) .
- Impact: Enhanced receptor-binding affinity for melanin-concentrating hormone receptor 1 (MCHR1), relevant in obesity research. The oxobutanoate ester core is retained, but extended pharmacophores enable diverse therapeutic applications compared to the simpler Sitagliptin precursor .
Comparative Data Table
Research Findings and Implications
- Fluorine Substitution :
- Ester Group Variations :
- Pharmacological Diversification: Minor structural modifications (e.g., hydrazone addition, extended alkyl chains) enable applications in antimicrobial or anti-obesity therapies, underscoring the scaffold’s versatility .
Biological Activity
Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a methyl ester group attached to a 3-oxobutanoate backbone with a difluorophenyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
Target of Action
The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes. Similar compounds have demonstrated high affinity for multiple biological targets, including those involved in cancer proliferation and inflammation pathways.
Mode of Action
While the exact mode of action for this compound remains to be fully elucidated, it is hypothesized to inhibit cell proliferation in certain cancer cell lines and induce apoptosis. This is consistent with findings from related compounds that affect cell cycle regulation and apoptotic pathways .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can have IC50 values in the micromolar range against HeLa (cervical cancer), HepG2 (liver cancer), and EAT (Ehrlich ascites tumor) cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 18 |
| HepG2 | 27 |
| EAT | 36 |
Anti-inflammatory Activity
In vivo studies have demonstrated that derivatives of this compound can significantly reduce inflammation. For example, one study reported a reduction in paw edema volume by approximately 68% compared to standard anti-inflammatory drugs like Diclofenac sodium .
Case Studies
- Antiproliferative Studies : A study focusing on the antiproliferative properties of this compound analogs indicated promising results against human cancer cell lines. The compound's ability to inhibit cell growth was attributed to its structural similarity to known anticancer agents .
- Anti-inflammatory Effects : Another investigation highlighted the compound's efficacy in reducing inflammation in animal models. The results suggested that it could serve as a potential therapeutic agent for inflammatory diseases due to its ability to modulate inflammatory pathways.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate, and how can reaction yields be improved?
Answer: The compound is typically synthesized via Claisen condensation or Friedel-Crafts acylation. For example, a modified Claisen approach using methyl acetoacetate and 3,4-difluorobenzaldehyde under acidic conditions (e.g., H₂SO₄ or p-TsOH) yields the ketone intermediate. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of aldehyde to ester). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) can improve purity (>95%) .
Q. How is this compound characterized spectroscopically?
Answer: Key characterization methods include:
- ¹H/¹³C NMR : The ketone carbonyl (δ ~200–210 ppm in ¹³C) and ester carbonyl (δ ~165–175 ppm) are critical markers. Fluorine substituents on the phenyl ring split proton signals into distinct doublets (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- HPLC-MS : Retention time and molecular ion peaks (e.g., m/z ~228 [M+H]⁺) confirm identity and purity .
Q. What safety protocols are recommended for handling fluorinated intermediates during synthesis?
Answer: Fluorinated intermediates require inert atmosphere handling (N₂/Ar glovebox) due to moisture sensitivity. Personal protective equipment (PPE) including fluoropolymer-coated gloves and vapor-resistant goggles is mandatory. Waste disposal must comply with EPA guidelines for halogenated organics .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the 3-oxobutanoate moiety in nucleophilic substitutions?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient β-ketoester group. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites (LUMO localization at the carbonyl carbon). Solvent effects (e.g., THF vs. DMF) are simulated using Polarizable Continuum Models (PCM) to refine reaction pathways .
Q. What strategies resolve contradictions in biological activity data for structurally similar fluorinated oxobutanoates?
Answer: Comparative SAR studies are critical. For instance, replacing 3,4-difluorophenyl with 2,4,5-trifluoro-3-methoxyphenyl (as in Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate) alters logP values (from ~1.3 to ~2.1) and membrane permeability, impacting antimicrobial activity. Dose-response assays (IC₅₀) and metabolomic profiling (LC-MS/MS) clarify discrepancies .
Q. How does the fluorine substitution pattern influence photostability in accelerated degradation studies?
Answer: Ortho-fluorine substituents (e.g., 3,4-difluoro vs. 2,6-difluoro derivatives) increase steric hindrance, reducing oxidative degradation. Photostability testing under ICH Q1B guidelines (UV light, 25°C/60% RH) shows 3,4-difluoro derivatives exhibit longer half-lives (t₁/₂ > 48 hrs) compared to mono-fluorinated analogs (t₁/₂ ~24 hrs) .
Q. What catalytic systems enhance enantioselective reduction of the β-ketoester group?
Answer: Chiral catalysts like (R)-BINAP-Ru complexes achieve >90% ee in asymmetric hydrogenation. Solvent polarity (e.g., MeOH vs. toluene) and pressure (10–50 bar H₂) optimize reaction kinetics. Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess .
Q. How do structural modifications at the phenyl ring affect metabolic stability in preclinical models?
Answer: Introducing electron-withdrawing groups (e.g., -CF₃ at the 4-position) slows hepatic CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes, NADPH cofactor) show 3,4-difluoro derivatives have intrinsic clearance (Cl₍ᵢₙₜ₎) values ~50% lower than non-fluorinated analogs .
Data Contradiction Analysis
Q. Why do some studies report conflicting logP values for this compound?
Answer: Variability arises from measurement techniques (shake-flask vs. HPLC-derived logP). Computational models (e.g., XLogP3) predict logP ~1.8, but experimental values range from 1.3–2.0 due to impurities or solvent pH effects. Standardizing protocols (e.g., OECD 117 method) minimizes discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
